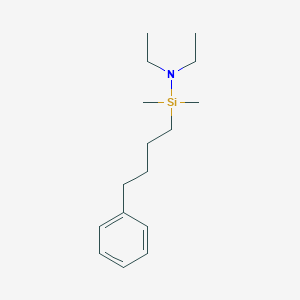
(4-Phenylbutyl)(dimethyl)(diethylamino)silane
説明
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is an organosilicon compound with the molecular formula C1H25NSi. It is a liquid at room temperature and is primarily used in research and industrial applications . This compound is part of a broader class of organosilicon compounds known for their versatility and unique properties, making them valuable in various fields such as chemistry, biology, and materials science.
特性
IUPAC Name |
N-[dimethyl(4-phenylbutyl)silyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-5-17(6-2)18(3,4)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,5-6,10-11,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNINJGYQCSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutyl)(dimethyl)(diethylamino)silane typically involves the reaction of dichlorosilane with diethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general steps are as follows:
Reactants: Dichlorosilane and diethylamine.
Catalyst: Clay catalyst.
Solvent: Hexane.
Reaction Conditions: The reaction is conducted at a temperature range of 40-60°C with continuous stirring. Nitrogen is introduced into the reactor to maintain an inert atmosphere.
Purification: The product is purified using standard impurity removal techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of high-purity reactants and advanced purification methods ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
(4-Phenylbutyl)(dimethyl)(diethylamino)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products
The major products formed from these reactions include various silanol, silane, and substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
科学的研究の応用
(4-Phenylbutyl)(dimethyl)(diethylamino)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of (4-Phenylbutyl)(dimethyl)(diethylamino)silane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable bonds with both organic and inorganic substrates, making it an effective coupling agent. The presence of amino and phenyl groups enhances its reactivity and allows for the formation of complex molecular structures .
類似化合物との比較
Similar Compounds
- Diisopropylaminosilane (DIPAS)
- Bis(diethylamino)silane (BDEAS)
- Tris(dimethylamino)silane (TDMAS)
Uniqueness
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is unique due to its specific combination of phenyl, dimethyl, and diethylamino groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced performance in certain reactions and applications, particularly in the synthesis of advanced materials and biocompatible products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


